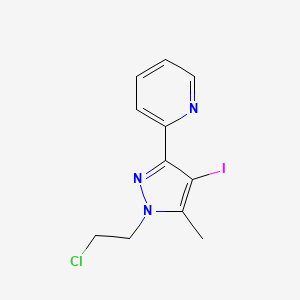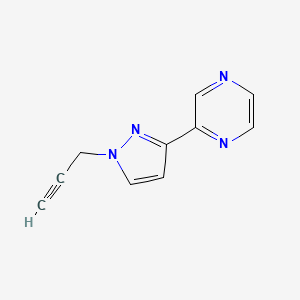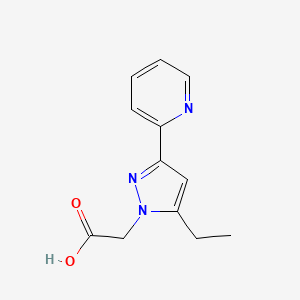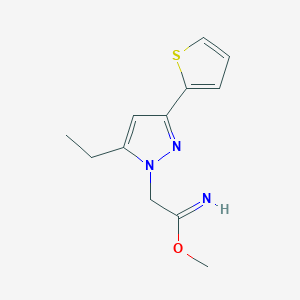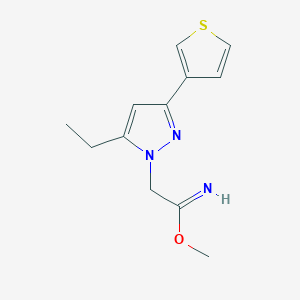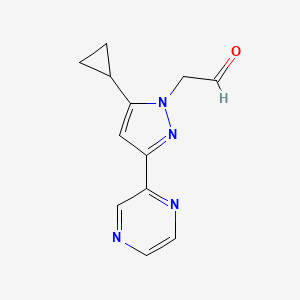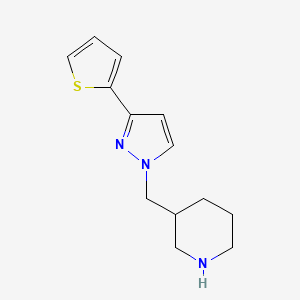
2-(3-(tiofen-2-il)-1H-pirazol-1-il)acetaldehído
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for preparing thiophene derivatives. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are commonly employed. These reactions allow the construction of diverse thiophene-based compounds from various substrates .
Molecular Structure Analysis
The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring linked to a thiophene ring, with an aldehyde group. The sulfur atom in the thiophene ring imparts unique properties to this compound .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical aldehyde reactions, such as nucleophilic addition and condensation reactions. For instance, it may react with amines, hydrazines, or other nucleophiles to form derivatives .
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos
Los derivados del tiofeno, incluido el “2-(3-(tiofen-2-il)-1H-pirazol-1-il)acetaldehído,” se han utilizado en la síntesis de compuestos con propiedades anticancerígenas . La naturaleza rica en electrones del tiofeno lo convierte en un andamiaje valioso en el diseño de fármacos, lo que permite el desarrollo de nuevos agentes terapéuticos que pueden interactuar con los objetivos biológicos para inhibir el crecimiento de las células cancerosas.
Ciencia de Materiales: Semiconductores Orgánicos
En la ciencia de materiales, las moléculas a base de tiofeno son prominentes en el avance de los semiconductores orgánicos . Estos compuestos son integrales para el desarrollo de materiales con alta movilidad de carga y estabilidad, que son esenciales para la fabricación de dispositivos como células solares y transistores de película delgada.
Química Industrial: Inhibidores de la Corrosión
Se sabe que el grupo tiofeno juega un papel en la química industrial como inhibidor de la corrosión . La incorporación de “this compound” en recubrimientos y materiales puede mejorar su resistencia a la corrosión, extendiendo así la vida útil de la maquinaria e infraestructura industrial.
Electrónica Orgánica: Transistores de Efecto de Campo
Los derivados del tiofeno se utilizan en el desarrollo de transistores de efecto de campo orgánico (OFET), que son un tipo de transistor que se utiliza en la electrónica orgánica para conmutar y amplificar señales . La alta densidad de electrones π y la estructura plana del tiofeno contribuyen al transporte de carga eficiente en los OFET.
Optoelectrónica: Diodos Orgánicos Emisores de Luz (OLED)
En el ámbito de la optoelectrónica, los compuestos a base de tiofeno se utilizan en la fabricación de OLED . Estos dispositivos se utilizan en pantallas e iluminación, donde los derivados del tiofeno sirven como la capa emisiva, proporcionando emisión de luz de alta calidad.
Sensores Ambientales y Biomédicos
Los aldehídos a base de tiofeno, como “this compound,” se han evaluado como quimiosensores con relevancia ambiental y biomédica . Estos sensores pueden detectar varios cationes y tienen aplicaciones potenciales en el monitoreo de contaminantes ambientales y marcadores biológicos.
Mecanismo De Acción
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Thiophene derivatives are known to interact with various biological targets due to their high resonance energy and electrophilic reactivity .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have shown antioxidant and antimicrobial properties .
Pharmacokinetics
The presence of the thiophene ring could influence these properties, as thiophene derivatives are known to have various biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Some thiophene derivatives have shown antioxidant and antimicrobial properties .
Análisis Bioquímico
Biochemical Properties
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activity, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
The effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By affecting these enzymes, 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either enhance or inhibit the enzyme’s ability to catalyze oxidation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and oxygen . The degradation products can also have biological activity, which may contribute to the observed effects in in vitro and in vivo studies. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects.
Metabolic Pathways
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. It interacts with enzymes such as cytochrome P450s, aldehyde dehydrogenases, and reductases, which play critical roles in the oxidation, reduction, and conjugation of this compound . These interactions can influence the metabolic flux and levels of metabolites, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through various targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXYSNKTLMRTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



